molecular formula C21H19NO3S B2537513 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 1421526-65-9

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No. B2537513
CAS RN: 1421526-65-9
M. Wt: 365.45
InChI Key: NNTWNQJINILQPZ-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide” is a compound that contains 32 bonds in total, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Molecular Structure Analysis

“N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide” contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Physical And Chemical Properties Analysis

“N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide” contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Scientific Research Applications

Polyamides Containing Xanthene Units

Research has focused on developing new organosoluble and optically transparent polyamides containing xanthene units. For instance, aromatic dicarboxylic acid derivatives of xanthene have been synthesized and polycondensated with various aromatic diamines, resulting in polyamides with notable glass transition temperatures and high thermal stability. These materials exhibit remarkable solubility in polar aprotic solvents, high transparency, and excellent mechanical properties, making them suitable for advanced material applications (Guo et al., 2015).

Antimicrobial Evaluation

Compounds incorporating thiophene and carboxamide groups have been synthesized and evaluated for their antimicrobial properties. For example, synthesis efforts have yielded compounds with potential as antimicrobial agents, indicating the utility of thiophene and carboxamide moieties in developing new pharmaceutical agents (Talupur et al., 2021). These findings suggest the possibility of "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide" serving in antimicrobial applications due to its structural components.

Computational Studies on Reactivity

The energetics and reactivity of xanthene and thioxanthene derivatives, including those with carboxamide functional groups, have been computationally studied, shedding light on their electronic properties and potential reactivity patterns. Such studies contribute to understanding the chemical behavior of these compounds, which could inform their applications in various scientific domains (Freitas et al., 2013).

Applications in Material Science

Novel aromatic polyamides with xanthene cardo groups have been synthesized, displaying high solubility, thermal resistance, and mechanical strength. These characteristics suggest applications in the field of high-performance materials, where durability and stability under harsh conditions are required (Sheng et al., 2009).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c23-16(19-10-5-13-26-19)11-12-22-21(24)20-14-6-1-3-8-17(14)25-18-9-4-2-7-15(18)20/h1-10,13,16,20,23H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTWNQJINILQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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